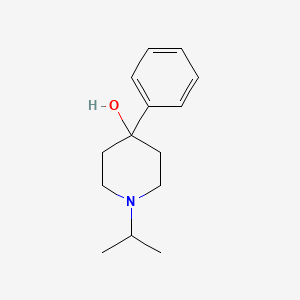

4-Phenyl-1-(propan-2-YL)piperidin-4-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

4-phenyl-1-propan-2-ylpiperidin-4-ol |

InChI |

InChI=1S/C14H21NO/c1-12(2)15-10-8-14(16,9-11-15)13-6-4-3-5-7-13/h3-7,12,16H,8-11H2,1-2H3 |

InChI Key |

ZTBMYEYBMRNGEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation and Computational Design

Systematic Modification of the Piperidine (B6355638) Ring and Substituents

The 4-phenylpiperidin-4-ol (B156043) core is a versatile scaffold amenable to systematic chemical modifications. Alterations to the N-substituent, the phenyl ring, and the stereochemistry of the molecule have profound effects on its pharmacological profile.

The substituent attached to the piperidine nitrogen is a key determinant of receptor affinity and selectivity. Studies on analogous 4-piperidinyl structures demonstrate that the nature of this group can dramatically alter binding potency. For instance, in a series of 4-piperidinyl benzilate derivatives, substitution at the nitrogen with small alkyl groups like methyl or ethyl was found to increase affinity for central muscarinic cholinergic receptors by an order of magnitude compared to the unsubstituted parent compound. nih.gov Conversely, introducing larger alkyl groups such as n-propyl or isopropyl led to a significant decrease in binding affinity, by over 100-fold. nih.gov

Interestingly, the binding region near the piperidine nitrogen appears to tolerate bulky aromatic substitutions, such as benzyl (B1604629) or phenethyl groups, as well as or even better than straight-chain alkyl groups. nih.gov However, further elongation of alkyl chains can be detrimental. In a series of 4-hydroxypiperidines targeting the histamine (B1213489) H3 receptor, elongating an N-alkyl chain from one to three methylene (B1212753) groups resulted in a decrease in potency. nih.gov Similarly, substituting an N-alkyl chain with a smaller isopropyl group has been shown to decrease binding affinity in other scaffolds. mdpi.com The introduction of a hydroxyl group at the C-4 position of the piperidine ring has been instrumental in reducing undesired α1 adrenergic affinity, thereby enhancing selectivity for the target receptor in certain compound series. nih.gov

| N-Substituent | Binding Affinity (Ki, nM) |

|---|---|

| -H (unsubstituted) | 2.0 |

| -Methyl | 0.2 |

| -Ethyl | 0.2 |

| -n-Propyl | >200 |

| -Isopropyl | >200 |

| -Benzyl | 0.2 |

| -Phenethyl | 8.0 |

Modifications to the 4-phenyl ring provide another avenue to modulate the biological activity of 4-phenylpiperidin-4-ol derivatives. The position, number, and electronic nature of substituents on this aromatic ring can influence receptor affinity and selectivity. Research on N-phenylpiperazine analogs, a related class of compounds, has shown that varying the composition or position of substituents on the phenyl ring results in a panel of compounds with a wide range of affinities and selectivities for D2/D3 dopamine (B1211576) receptors. nih.gov

Stereochemistry plays a pivotal role in the pharmacological properties of chiral drugs, as enantiomers can exhibit significantly different interactions with biological systems. researchgate.netresearchgate.net For 4-alkyl-4-arylpiperidine derivatives, stereochemistry is a critical factor influencing their activity as opioid ligands. nih.gov The preferred conformation of the molecule, particularly the orientation of the 4-aryl group, dictates its pharmacological effect. Potent opioid agonists in this class typically exhibit a preference for a chair conformation where the 4-aryl group is in an axial position. nih.gov In contrast, antagonist properties are often found in compounds that favor a conformation with an equatorial 4-aryl group. nih.gov

This stereochemical dependence underscores the three-dimensional nature of ligand-receptor interactions. The desired pharmacological effect is typically associated with one specific enantiomer, known as the eutomer, which has a higher affinity or efficacy at the target. researchgate.net The other enantiomer, the distomer, is often less potent and can sometimes contribute to off-target effects. researchgate.net The study of the stereochemical effects on the biological activities of newly synthesized piperidin-4-ol derivatives is therefore a crucial aspect of their development. nih.gov

Molecular Modeling and Computational Chemistry Applications

Computational techniques are indispensable tools in modern drug design, providing atomic-level insights that guide the synthesis and optimization of new chemical entities. Molecular docking and molecular dynamics simulations are particularly valuable for understanding how ligands like 4-Phenyl-1-(propan-2-YL)piperidin-4-OL interact with their biological targets.

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov This technique computationally samples numerous possible conformations of the ligand at the binding site and uses a scoring function to rank them, identifying the most favorable binding pose. mdpi.com Docking is widely employed in structure-based virtual screening to identify potential new drug candidates from large compound libraries. nih.govmdpi.com

The process mimics the "lock-and-key" model of drug action, evaluating the geometric and energetic complementarity between the ligand and the receptor. mdpi.com By predicting how analogs of this compound might bind to a specific receptor, docking simulations can rationalize observed structure-activity relationships and guide the design of new derivatives with improved affinity. mdpi.com Programs such as AutoDock are commonly used to perform these simulations. nih.gov

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic picture of the complex interplay between a ligand and its receptor over time. nih.govsemanticscholar.org MD simulations model the movements and interactions of every atom in the system, providing a detailed view of the stability of the ligand-receptor complex. nih.govmdpi.com

These simulations are crucial for understanding the nuanced, time-dependent behavior of interacting molecules. nih.gov Key parameters are calculated from the simulation trajectory to assess the stability of the system, including the root mean square deviation (RMSD) of atomic positions and the root mean square fluctuation (RMSF) of individual residues. physchemres.org MD simulations can reveal the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket and can be used to calculate the free energy of binding. nih.govmdpi.com This detailed characterization of the dynamic binding process is invaluable for the rational design and optimization of potent and selective ligands. semanticscholar.org

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of novel molecules with the potential for desired biological activity. This approach focuses on the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For a molecule such as this compound, a pharmacophore model can be constructed to guide the de novo design of new ligands, a process of generating novel molecular structures from scratch.

The key pharmacophoric features of the this compound scaffold can be identified as follows:

Aromatic/Hydrophobic Group: The phenyl ring provides a significant hydrophobic region, crucial for interactions with nonpolar pockets within a receptor.

Hydrogen Bond Donor/Acceptor: The tertiary alcohol (-OH group) at the C4 position can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein.

Tertiary Amine (Cationic Center): The nitrogen atom within the piperidine ring is a basic center, which is typically protonated at physiological pH. This positive charge allows for ionic interactions with negatively charged residues, such as aspartic acid or glutamic acid, in a binding site.

Based on these features, a hypothetical pharmacophore model can be generated. This model serves as a template for de novo design algorithms to build new molecules that retain these essential interaction points while exploring diverse chemical scaffolds. The process involves placing molecular fragments that match these pharmacophoric features in the correct spatial arrangement, followed by linking them together to form novel chemical entities.

An illustrative pharmacophore model for the this compound scaffold is presented below:

| Pharmacophoric Feature | Description | Spatial Constraint (Hypothetical) |

| Aromatic Ring (AR) | Aromatic/hydrophobic interaction center | Centered on the phenyl group |

| Hydrogen Bond Acceptor (HBA) | Feature capable of accepting a hydrogen bond | Vector pointing from the hydroxyl oxygen |

| Hydrogen Bond Donor (HBD) | Feature capable of donating a hydrogen bond | Vector pointing along the O-H bond |

| Positive Ionizable (PI) | Positively charged group at physiological pH | Centered on the piperidine nitrogen |

| Hydrophobic (H) | Hydrophobic aliphatic group | Region occupied by the isopropyl group |

This table is a hypothetical representation of a pharmacophore model for this compound, illustrating the key interaction features for de novo design.

Computational tools can then use such a model to generate a virtual library of novel compounds. These newly designed molecules can subsequently be prioritized for synthesis and biological testing based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

In Silico Prediction of Biological Activity Spectrum

In silico prediction of the biological activity spectrum for a compound like this compound involves the use of computational algorithms to forecast its potential pharmacological effects and biological targets. scienceopen.com These methods leverage vast databases of known chemical structures and their associated biological activities to identify potential protein targets for a new molecule based on structural similarity.

Various computational approaches can be employed for this purpose, including ligand-based and structure-based methods. nih.gov For this compound, a ligand-based approach would involve comparing its molecular fingerprints (a way of encoding its structural features) to those of compounds with known biological activities. If the molecule shares significant structural similarity with known ligands for a particular receptor, it is predicted to have a similar activity.

The predicted bioactivity spectrum can be presented as a list of potential targets with an associated probability or score. This allows researchers to prioritize which biological assays to perform to confirm the predicted activities. Such predictions can help in identifying new therapeutic applications for existing compounds or in understanding the potential off-target effects of a new drug candidate.

A hypothetical table of predicted biological activities for this compound, based on its structural similarity to known classes of compounds, is shown below. It is important to note that these are probabilistic predictions and require experimental validation.

| Predicted Target Family | Specific Predicted Target | Predicted Activity | Basis for Prediction |

| Opioid Receptors | Mu-opioid receptor | Agonist/Antagonist | The 4-phenylpiperidine (B165713) scaffold is a well-known core structure in many opioid receptor ligands. |

| Ion Channels | Calcium or Potassium Channels | Modulator | Phenylpiperidine derivatives have been reported to interact with various ion channels. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine or Serotonin Receptors | Ligand | The core structure shares features with ligands for various aminergic GPCRs. |

| Enzymes | Cytochrome P450 enzymes | Inhibitor | Many nitrogen-containing heterocyclic compounds are known to interact with CYP enzymes. |

This table provides a hypothetical in silico prediction of the biological activity spectrum for this compound. The predictions are based on structural analogy to known active compounds and require experimental verification.

These in silico predictions serve as a valuable starting point for further investigation, guiding the experimental validation process and potentially accelerating the discovery of new therapeutic agents. nih.gov

Medicinal Chemistry Strategies and Derivatization for Enhanced Bioactivity

Scaffold Hopping and Bioisosteric Replacements in 4-Phenylpiperidin-4-ol (B156043) Analogues

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery to navigate chemical space, improve compound properties, and circumvent patent limitations. uniroma1.itniper.gov.in Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. uniroma1.it Bioisosteric replacement, a more subtle approach, involves substituting a functional group with another that has similar physical or chemical properties, often leading to improved potency, selectivity, or metabolic stability. nih.govu-tokyo.ac.jp

In the context of 4-phenylpiperidin-4-ol analogues, these strategies can be employed to address liabilities such as metabolic instability. For instance, aromatic systems are often susceptible to oxidation by cytochrome P450 enzymes. A common bioisosteric replacement strategy is to substitute a phenyl ring with a more electron-deficient heteroaromatic ring like pyridine (B92270) or pyrimidine, which can enhance metabolic stability. niper.gov.inresearchgate.net Another example of bioisosteric replacement is the substitution of a carbon atom with a sulfur atom, which has been shown to modulate the anti-inflammatory activity of related heterocyclic compounds. nih.gov

These strategic replacements can lead to significant improvements in the pharmacological profile of the lead compound, as illustrated in the following conceptual table:

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

| Phenyl | Pyridyl | Increased metabolic stability | niper.gov.inresearchgate.net |

| Carbonyl | Thio-carbonyl | Altered electronic properties, potential for new interactions | nih.gov |

| Ester Linkage | Amide Linkage | Increased hydrolytic stability | nih.gov |

| Methyl group | Chlorine atom | Similar size, altered lipophilicity and electronic character | u-tokyo.ac.jp |

Rational Design of Targeted Ligands for Specific Receptor Subtypes

The 4-phenylpiperidin-4-ol scaffold is a key component in ligands designed to target a variety of receptors, including opioid and dopamine (B1211576) receptors. Rational design strategies are employed to achieve high affinity and selectivity for specific receptor subtypes, which is critical for minimizing off-target effects.

For instance, modifications of the 4-phenylpiperidine (B165713) core have led to the development of selective ligands for the dopamine D2 receptor. By altering the substituents on the phenyl ring and the piperidine (B6355638) nitrogen, researchers have been able to generate compounds with functional antagonist properties and fast-off kinetics, leading to a "dopaminergic stabilizer" profile. nih.gov

Similarly, this scaffold is prominent in the design of mu-opioid receptor (MOR) ligands. nih.gov Structure-based design and the introduction of specific chemical moieties can modulate the activity of these ligands. A key challenge in the development of opioid-based therapeutics is mitigating central nervous system (CNS) side effects. One rational design approach to address this is to increase the polarity of the molecule to limit its ability to cross the blood-brain barrier. This has been achieved by introducing highly polar aromatic moieties, such as pyrazolyl or imidazolyl rings, to create peripherally selective MOR antagonists for conditions like opioid-induced constipation. nih.gov

The following table outlines how structural modifications can influence receptor selectivity:

| Structural Modification | Target Receptor Subtype | Desired Outcome | Reference |

| Substitution on the phenyl ring and piperidine nitrogen | Dopamine D2 | Functional antagonism with fast-off kinetics | nih.gov |

| Introduction of a polar aromatic moiety (e.g., pyrazole) | Peripheral Mu-Opioid Receptor | Reduced CNS penetration, treatment of peripheral side effects | nih.gov |

| Alteration of stereochemistry at the 4-position | Sigma-1 Receptor | Enhanced binding affinity and selectivity | nih.gov |

Development of Lead Compounds and Optimization of Preclinical Pharmacological Profiles

The process of lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising compound to make it a suitable candidate for clinical trials. creative-biostructure.combiobide.com This involves enhancing potency, selectivity, and metabolic stability, while also improving pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). creative-biostructure.comnuvisan.com

For derivatives of 4-phenylpiperidin-4-ol, lead optimization efforts often focus on improving their in vivo efficacy and pharmacokinetic profiles. For example, in the development of 4,4-disubstituted piperidine γ-secretase inhibitors for Alzheimer's disease, initial lead compounds suffered from suboptimal pharmacokinetics. nih.gov Through hypothesis-driven lead optimization, which involved systematic modifications to the structure, researchers were able to discover inhibitors capable of lowering cerebral Aβ42 production in mouse models. nih.gov

A conceptual overview of the lead optimization process for a 4-phenylpiperidin-4-ol-based compound is presented below:

| Optimization Goal | Strategy | Example Modification | Assays |

| Enhance Potency | Modify substituents to improve target binding | Introduction of a halogen on the phenyl ring | In vitro binding and functional assays |

| Improve Metabolic Stability | Block sites of metabolism | Replacement of a metabolically labile ester with an amide | Liver microsome stability assays |

| Increase Oral Bioavailability | Enhance solubility and permeability | Addition of a polar functional group | Caco-2 permeability assays, in vivo pharmacokinetic studies |

| Reduce Off-Target Activity | Increase selectivity for the desired target | Fine-tuning the structure based on SAR | Selectivity panel screening against related receptors |

Integration of 4-Phenylpiperidin-4-ol Moiety into Hybrid Molecules

In silico studies of this hybrid molecule revealed strong binding interactions with key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, suggesting potential mechanisms for its observed biological effects. researchgate.neticm.edu.pl This highlights the potential of using the 4-phenylpiperidin-4-ol scaffold as a building block for the creation of novel hybrid molecules with diverse therapeutic applications. bibliotekanauki.pl

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of the molecule with electromagnetic radiation, different spectroscopic techniques can reveal distinct features of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Phenyl-1-(propan-2-YL)piperidin-4-OL, both ¹H and ¹³C NMR are used to assign the positions of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons on the piperidine (B6355638) ring, the methine and methyl protons of the isopropyl group, and the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl-H | 7.25-7.50 | Multiplet | - |

| Piperidine-H (axial) | 1.60-1.75 | Multiplet | - |

| Piperidine-H (equatorial) | 2.15-2.30 | Multiplet | - |

| Piperidine-H (adjacent to N) | 2.40-2.60 | Multiplet | - |

| Isopropyl-CH | 2.75-2.90 | Septet | 6.6 |

| Isopropyl-CH₃ | 1.05-1.15 | Doublet | 6.6 |

| Hydroxyl-OH | ~4.50 (variable) | Singlet | - |

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum of this compound would clearly distinguish the aromatic carbons, the quaternary carbon of the alcohol, the various piperidine ring carbons, and the carbons of the N-isopropyl group.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Phenyl C₁ (quaternary) | ~147 |

| Phenyl C₂-C₆ (aromatic) | 125-128 |

| Piperidine C₄ (quaternary alcohol) | ~72 |

| Piperidine C₃, C₅ | ~38 |

| Piperidine C₂, C₆ | ~50 |

| Isopropyl-CH | ~53 |

| Isopropyl-CH₃ | ~18 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200-3600 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Tertiary Amine | C-N Stretch | 1050-1250 |

| Tertiary Alcohol | C-O Stretch | 1000-1200 |

The broad O-H stretching band is indicative of the hydroxyl group, while multiple sharp peaks just above and below 3000 cm⁻¹ confirm the presence of both aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molar mass: 233.35 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) and several characteristic fragment ions.

| m/z Value | Proposed Fragment | Significance |

| 233 | [C₁₄H₂₁NO]⁺ | Molecular Ion Peak |

| 218 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent |

| 190 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 120 | [C₈H₁₀N]⁺ | Cleavage of the piperidine ring |

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

The presence of the molecular ion peak at m/z 233 confirms the molecular weight of the compound. The fragmentation pattern, particularly the loss of methyl and isopropyl groups, provides further evidence for the proposed structure.

Chromatographic Methods for Purity and Analytical Resolution

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of pharmaceutical intermediates and active compounds. A reversed-phase HPLC method is typically employed for a molecule like this compound. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. By monitoring the elution profile with a UV detector (set to a wavelength where the phenyl group absorbs, e.g., 254 nm), the presence of any impurities can be detected and quantified. A typical analysis would show a major peak corresponding to the compound, and the area of this peak relative to the total area of all peaks is used to calculate the purity.

X-ray Crystallography for Conformation and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide a wealth of information. The analysis would reveal the exact bond lengths, bond angles, and torsional angles within the molecule.

Key findings from a crystallographic study would include the conformation of the piperidine ring (typically a chair conformation), the orientation of the axial or equatorial phenyl and hydroxyl groups at the C4 position, and the spatial arrangement of the N-isopropyl group. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties.

Conclusion and Future Research Directions in 4 Phenyl 1 Propan 2 Yl Piperidin 4 Ol Research

Current Understanding of the Compound's Academic Significance and Biological Potential

The academic significance of 4-Phenyl-1-(propan-2-YL)piperidin-4-OL is largely inferred from the extensive research on its core components: the piperidine (B6355638) ring and the 4-phenyl-4-piperidinol moiety. The piperidine scaffold is a prevalent feature in a multitude of FDA-approved drugs, highlighting its importance in the development of therapeutic agents. researchgate.netnih.gov This heterocyclic nucleus is known to confer favorable pharmacokinetic properties to molecules. researchgate.net

Derivatives of 4-phenylpiperidine (B165713) have been a focus of research for their potential as analgesics, with some exhibiting activity at the mu-opioid receptor. tandfonline.comnih.govresearchgate.net The broader piperidinol scaffold has been identified as a biologically useful framework with a variety of potential applications. For instance, a piperidinol compound was identified as a hit in high-throughput screening for anti-tuberculosis activity. nih.gov This suggests that the scaffold may be a novel pharmacophore for anti-tuberculosis therapies. nih.gov Furthermore, compounds bearing a similar 4-piperidinol scaffold have been investigated for antiviral and antibacterial properties, as well as for their interaction with nociceptin (B549756) and mu receptors. nih.gov

Given that this compound shares this core structure, it is plausible that it may exhibit similar biological activities. Its specific N-isopropyl (propan-2-YL) substitution could modulate its affinity and selectivity for various biological targets, distinguishing it from other derivatives.

Identification of Knowledge Gaps and Unexplored Research Avenues in Preclinical Studies

Despite the promising potential inferred from related structures, there is a significant lack of direct preclinical data for this compound. A thorough review of the scientific literature reveals a clear knowledge gap regarding the synthesis, characterization, and biological evaluation of this specific compound.

Key Unexplored Research Avenues:

Synthesis and Characterization: A standardized and efficient synthetic route for this compound has not been widely reported, which is the first step for any further investigation.

In Vitro Pharmacological Profiling: The compound has not been screened against a broad panel of biological targets. Its affinity for opioid receptors, various ion channels, and enzymes remains undetermined.

Mechanism of Action: Without knowing its primary biological target, the mechanism through which it might exert any pharmacological effect is entirely unknown.

Pharmacokinetics and Metabolism: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

In Vivo Efficacy and Safety: No animal studies have been conducted to evaluate the potential therapeutic effects or the safety profile of this compound.

Opportunities for Novel Therapeutic Agent Discovery Based on the Piperidinol Scaffold

The piperidinol scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility provides a fertile ground for the discovery of novel therapeutic agents.

The discovery of a piperidinol hit with anti-tuberculosis activity from a commercial library underscores the potential of this scaffold in finding treatments for infectious diseases. nih.gov By creating and screening libraries of piperidinol analogs, such as derivatives of this compound, there is a significant opportunity to identify new lead compounds for various diseases.

Furthermore, the 4-phenylpiperidine substructure is a key component of many potent analgesics. tandfonline.comnih.gov By systematically modifying the substituents on both the nitrogen atom and the phenyl ring of the this compound scaffold, it may be possible to develop novel analgesics with improved efficacy and side-effect profiles. The design of multi-target ligands, which can interact with more than one receptor involved in pain pathways, is another promising avenue for therapeutic discovery based on this scaffold.

Proposed Directions for Future Academic and Mechanistic Investigations of this compound

To bridge the existing knowledge gaps and fully explore the therapeutic potential of this compound, a structured research plan is necessary.

Future Research Directions:

Chemical Synthesis and Analog Generation: The initial step should be the development and optimization of a synthetic route to produce this compound in sufficient quantity and purity for biological testing. Subsequently, a library of analogs with variations at the N-alkyl group and on the phenyl ring should be synthesized to explore structure-activity relationships (SAR).

High-Throughput Screening: The parent compound and its analogs should be subjected to high-throughput screening against a diverse range of biological targets, including G protein-coupled receptors (with a focus on opioid receptors), ion channels, and key enzymes implicated in various diseases.

In-depth Mechanistic Studies: For any identified "hits" from the screening, detailed mechanistic studies should be conducted. This would involve determining the mode of action, binding kinetics, and functional effects on the identified target. Techniques such as molecular docking could provide insights into the binding interactions at the molecular level. tandfonline.com

Preclinical Evaluation: Promising candidates from the in vitro studies should be advanced to preclinical evaluation in relevant animal models. For example, if opioid receptor activity is confirmed, analgesic efficacy should be tested in rodent models of pain.

Pharmacokinetic Profiling: The ADME properties of the most promising compounds should be thoroughly investigated to assess their drug-like properties and potential for further development.

By systematically pursuing these research avenues, the scientific community can elucidate the pharmacological profile of this compound and determine its potential as a lead compound for the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.